molecular formula C9H16O2 B14277932 2,6-Dimethyl-5-oxoheptanal CAS No. 146464-76-8

2,6-Dimethyl-5-oxoheptanal

Cat. No.: B14277932
CAS No.: 146464-76-8
M. Wt: 156.22 g/mol
InChI Key: MKFPVXBFNKUTFE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-oxoheptanal is an organic compound with the molecular formula C9H16O2. It is a ketone and an aldehyde, characterized by the presence of a carbonyl group (C=O) at the fifth position and two methyl groups at the second and sixth positions of the heptanal chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-5-oxoheptanal can be synthesized through various organic reactions. One common method involves the aldol condensation of 2,6-heptanedione, which can yield the desired product through an intramolecular aldol reaction . The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the six-membered ring product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-oxoheptanal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-5-oxoheptanal has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-oxoheptanal involves its reactivity with nucleophiles and electrophiles. The carbonyl group acts as an electrophilic center, attracting nucleophiles to form various adducts. The compound can also undergo intramolecular reactions, such as aldol condensation, to form cyclic products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-5-oxoheptanal is unique due to the presence of both ketone and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

146464-76-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,6-dimethyl-5-oxoheptanal

InChI

InChI=1S/C9H16O2/c1-7(2)9(11)5-4-8(3)6-10/h6-8H,4-5H2,1-3H3

InChI Key

MKFPVXBFNKUTFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(C)C=O

Origin of Product

United States

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